molecular formula C6H8N4O B6619299 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde CAS No. 1553868-62-4

4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde

Cat. No.: B6619299
CAS No.: 1553868-62-4
M. Wt: 152.15 g/mol
InChI Key: FBBCRHFTSNVSTR-UHFFFAOYSA-N
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Description

4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde is a heterocyclic compound that contains both imidazole and triazole rings

Preparation Methods

The synthesis of 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to the formation of various substituted derivatives. Common reagents include Grignard reagents and organolithium compounds.

Scientific Research Applications

4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde can be compared with other similar compounds such as:

    Imidazole derivatives: These compounds share the imidazole ring structure and may have similar chemical reactivity and biological activities.

    Triazole derivatives: Compounds containing the triazole ring may exhibit similar properties and applications.

    Other heterocyclic aldehydes: Compounds with similar aldehyde functional groups may undergo similar chemical reactions and have comparable applications.

The uniqueness of this compound lies in its combined imidazole and triazole ring system, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-5,6-dihydroimidazo[1,2-c]triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-9-2-3-10-6(9)5(4-11)7-8-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBCRHFTSNVSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C1=C(N=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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